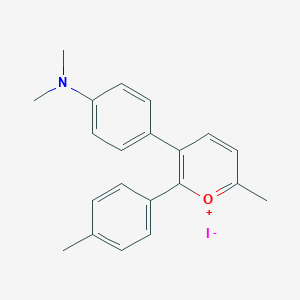
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide (known as MMDPPI) is a synthetic organic compound that belongs to the pyrylium family. It is a fluorescent dye that is commonly used in scientific research for imaging and labeling purposes. MMDPPI is a popular choice because of its unique properties, such as high quantum yield, photostability, and low toxicity.
Wissenschaftliche Forschungsanwendungen
MMDPPI is widely used in scientific research as a fluorescent probe for imaging and labeling applications. It can be used to label proteins, DNA, and RNA in living cells and tissues. MMDPPI has been used in various fields of research such as cell biology, neuroscience, and biochemistry. It has been used to study the dynamics of protein-protein interactions, membrane trafficking, and gene expression.
Wirkmechanismus
The mechanism of action of MMDPPI is based on its ability to bind to biological molecules such as proteins and nucleic acids. MMDPPI is a cationic dye that binds to negatively charged molecules through electrostatic interactions. Once bound, MMDPPI emits fluorescence when excited by light. The fluorescence signal can be used to visualize the location and movement of the labeled molecules.
Biochemical and Physiological Effects
MMDPPI has low toxicity and does not have any significant biochemical or physiological effects on living cells or tissues. It has been shown to be non-cytotoxic and non-mutagenic in vitro and in vivo. However, it is important to note that the concentration and duration of exposure can affect the viability of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMDPPI in lab experiments include its high quantum yield, photostability, and low toxicity. It is also easy to use and can be readily synthesized in the lab. The limitations of using MMDPPI include its sensitivity to pH and ionic strength, which can affect its binding affinity to biological molecules. It is also important to note that MMDPPI is not suitable for use in live animal studies due to its limited tissue penetration.
Zukünftige Richtungen
For the use of MMDPPI include the development of new fluorescent probes and the use of MMDPPI in the development of new diagnostic and therapeutic tools for diseases.
Synthesemethoden
The synthesis of MMDPPI involves the reaction of 2-methyl-4,6-bis(dimethylamino)phenol with iodine in the presence of sulfuric acid. The resulting product is a yellow powder that is soluble in organic solvents such as methanol and acetonitrile. The purity of MMDPPI can be improved by recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
151921-86-7 |
|---|---|
Produktname |
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |
Molekularformel |
C21H22INO |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[6-methyl-2-(4-methylphenyl)pyrylium-3-yl]aniline;iodide |
InChI |
InChI=1S/C21H22NO.HI/c1-15-5-8-18(9-6-15)21-20(14-7-16(2)23-21)17-10-12-19(13-11-17)22(3)4;/h5-14H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NQEUPWHFPCMOCI-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |
Synonyme |
2-Me-bis(diMeNHPh)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



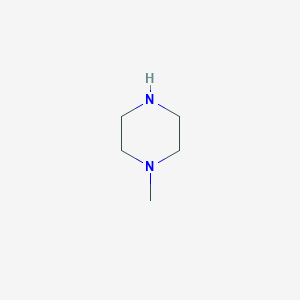
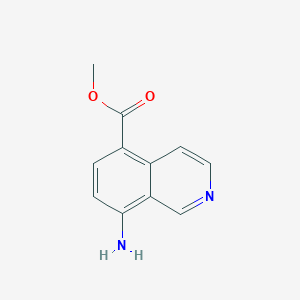

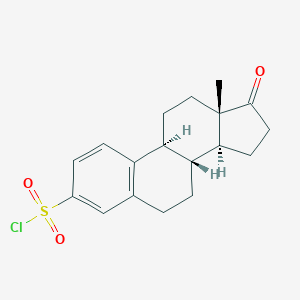
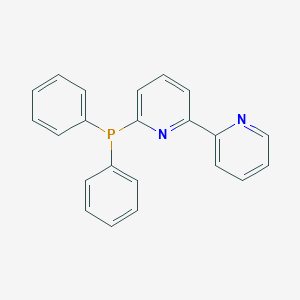
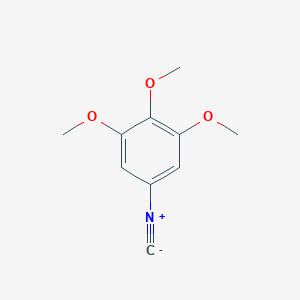
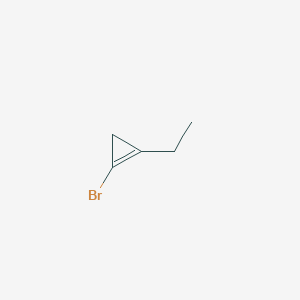
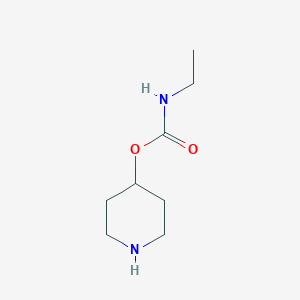
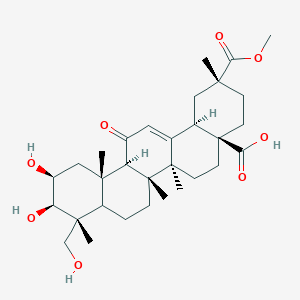

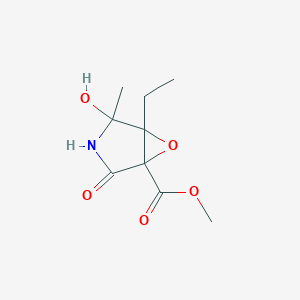
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
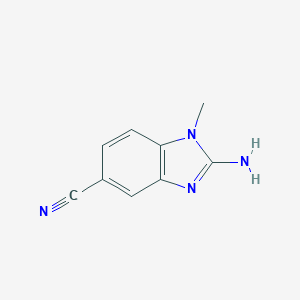
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)